![molecular formula C22H19ClN2O4S2 B14489439 5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride CAS No. 64307-57-9](/img/structure/B14489439.png)
5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a reagent that reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts . This property makes it particularly useful in the labeling of amino acids, peptides, and proteins for fluorescence detection.
Méthodes De Préparation
The synthesis of 5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride typically involves the reaction of the corresponding sulfonic acid with excess phosphorus oxychloride (POCl₃) at room temperature . This reaction yields the desired sulfonyl chloride compound. Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Analyse Des Réactions Chimiques
5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride undergoes several types of chemical reactions:
Substitution Reactions: It reacts with primary and secondary amines to form sulfonamide adducts.
Fluorescent Labeling: It is used to label amino acids, peptides, and proteins, forming fluorescent derivatives that can be detected using various analytical methods such as HPLC and fluorescence microscopy.
Reaction Conditions: Common reagents include primary and secondary amines, and the reactions are typically carried out in organic solvents like acetone or acetonitrile.
Applications De Recherche Scientifique
5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride involves its reaction with primary amino groups to form stable sulfonamide adducts. These adducts exhibit strong fluorescence, which can be detected and measured using fluorescence spectroscopy. The compound’s ability to accept energy from amino acid tryptophan through fluorescence resonance energy transfer (FRET) allows it to be used in investigating protein folding and dynamics .
Comparaison Avec Des Composés Similaires
5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride is unique due to its strong fluorescent properties and stability of the formed adducts. Similar compounds include:
Dansyl amide: Another derivative used for similar fluorescent labeling applications.
5-Dimethylaminonaphthalene-1-sulfonyl hydrazine: Used in the synthesis of various substituted pyridines and bipyridines.
These compounds share similar fluorescent properties but differ in their specific applications and reactivity.
Propriétés
Numéro CAS |
64307-57-9 |
|---|---|
Formule moléculaire |
C22H19ClN2O4S2 |
Poids moléculaire |
475.0 g/mol |
Nom IUPAC |
5-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]naphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C22H19ClN2O4S2/c1-25(2)20-12-4-10-18-16(20)8-6-14-22(18)31(28,29)24-19-11-3-9-17-15(19)7-5-13-21(17)30(23,26)27/h3-14,24H,1-2H3 |
Clé InChI |
NVTRAILFGPTQQG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC4=C3C=CC=C4S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


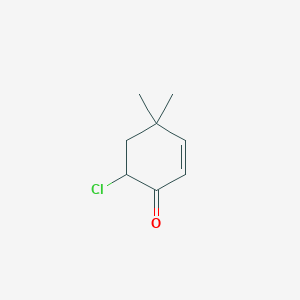
![Bicyclo[2.2.1]hept-2-EN-1-OL](/img/structure/B14489380.png)
![2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]-](/img/structure/B14489386.png)
![Spiro[6.6]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14489393.png)

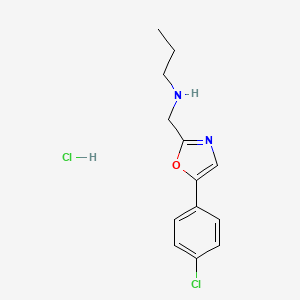
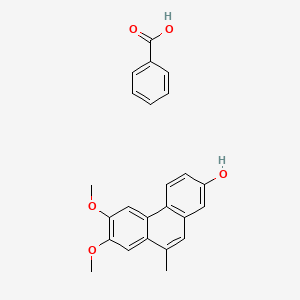
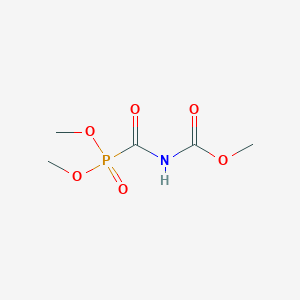

![2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one](/img/structure/B14489423.png)
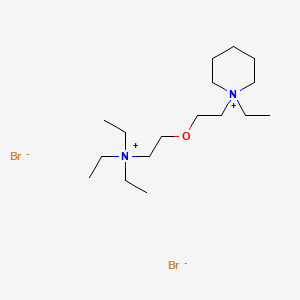
![1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine](/img/structure/B14489431.png)
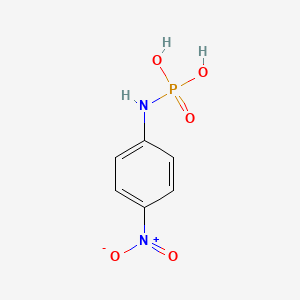
![5-[(4-Nitrophenyl)methylidene]imidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14489442.png)
